![molecular formula C10H11NO4 B7869640 3-Isopropoxy-4-nitrobenzaldehyde](/img/structure/B7869640.png)
3-Isopropoxy-4-nitrobenzaldehyde
Overview
Description
3-Isopropoxy-4-nitrobenzaldehyde: is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopropoxy group at the third position and a nitro group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-4-nitrobenzaldehyde typically involves the nitration of 3-isopropoxybenzaldehyde. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxy-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents and temperatures.
Major Products Formed:
Reduction: 3-Isopropoxy-4-aminobenzaldehyde.
Oxidation: 3-Isopropoxy-4-nitrobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Isopropoxy-4-nitrobenzaldehyde serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:
- Reduction : The nitro group can be reduced to an amino group, facilitating the synthesis of amine derivatives.
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids, expanding its utility in organic synthesis.
Reaction Type | Example Reaction | Major Products |
---|---|---|
Reduction | Nitro to Amino | 3-Isopropoxy-4-aminobenzaldehyde |
Oxidation | Aldehyde to Carboxylic Acid | 3-Isopropoxy-4-nitrobenzoic acid |
Substitution | Nucleophilic Aromatic Substitution | Various substituted benzaldehydes |
Medicinal Chemistry
The compound has been explored for its potential pharmaceutical applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of nitrobenzaldehydes exhibit biological activities, including antimicrobial and anti-inflammatory effects. For instance:
- Case Study : A study investigated the synthesis of novel compounds derived from this compound that showed promising activity against specific bacterial strains.
Material Science
In material science, this compound is utilized in the development of dyes and pigments due to its chromophoric properties. Its derivatives can impart color to polymers and textiles.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
4-Nitrobenzaldehyde: Similar structure but lacks the isopropoxy group.
3-Isopropoxybenzaldehyde: Similar structure but lacks the nitro group.
3-Nitrobenzaldehyde: Similar structure but lacks the isopropoxy group.
Uniqueness: 3-Isopropoxy-4-nitrobenzaldehyde is unique due to the presence of both the isopropoxy and nitro groups on the benzene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Biological Activity
3-Isopropoxy-4-nitrobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Contains a nitro group (-NO2) and an isopropoxy group (-O-C(CH3)2).
- Molecular Formula : C11H13NO3
- Molecular Weight : 219.23 g/mol
The presence of the isopropoxy group enhances its lipophilicity, which may influence its ability to penetrate biological membranes and interact with cellular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, the nitro group can undergo bioreduction in microbial systems, leading to reactive intermediates that may disrupt cellular functions. Studies have shown that related compounds can inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, analogs of this compound have demonstrated significant inhibition of COX-2, which is implicated in inflammatory responses .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound may act by:
- Inhibiting Topoisomerases : Similar compounds have shown effectiveness in inhibiting topoisomerase I and II, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
- Inducing Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cell lines, particularly those expressing wild-type p53 .
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction : The nitro group can be reduced to form an amino group, which may interact with various biological targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels, leading to oxidative stress in target cells.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial effects of various nitrobenzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with an isopropoxy group showed significantly higher inhibitory concentrations compared to their counterparts without this functional group.
- Anticancer Efficacy :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-nitro-3-propan-2-yloxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(2)15-10-5-8(6-12)3-4-9(10)11(13)14/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPGYRKQXMJARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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